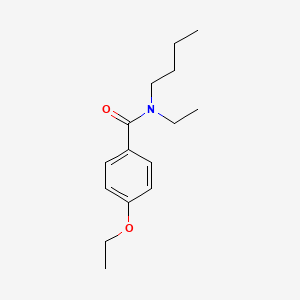![molecular formula C10H12F3N3O4S B3979853 N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide](/img/structure/B3979853.png)
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide, commonly known as NTMT, is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. NTMT is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
NTMT is a sulfonamide-based compound that acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in the body. NTMT has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. These inhibitory effects have been shown to have therapeutic potential in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and physiological effects:
NTMT has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NTMT has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, NTMT has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NTMT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Its inhibitory effects on specific enzymes and proteins make it a useful tool for studying their role in cellular processes. However, NTMT has limitations in terms of its solubility and toxicity. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, NTMT has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of NTMT. One area of research is the development of NTMT-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, the role of specific carbonic anhydrases and matrix metalloproteinases in cellular processes and disease pathogenesis is an area of ongoing research. Finally, the development of new methods for the synthesis and purification of NTMT may further enhance its potential as a tool for biochemical and pharmacological research.
Wissenschaftliche Forschungsanwendungen
NTMT has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit the activity of certain enzymes and proteins has been shown to have therapeutic effects in preclinical studies. NTMT has also been used as a tool in biochemical and pharmacological research to study the role of specific enzymes and proteins in cellular processes.
Eigenschaften
IUPAC Name |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-9-3-2-7(16(17)18)6-8(9)10(11,12)13/h2-3,6,14-15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNPIBXKSDYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
![N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B3979790.png)
![N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3979803.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B3979816.png)

![N-[4-acetyl-5-methyl-5-(5-methyl-2-furyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979834.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,3-diphenylpropanamide](/img/structure/B3979842.png)


![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B3979867.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide](/img/structure/B3979870.png)